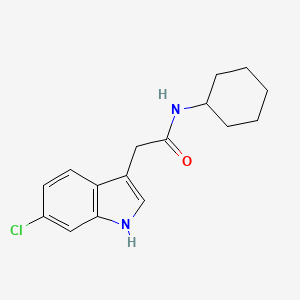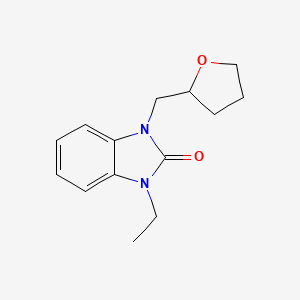
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(2-morpholin-4-ylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(2-morpholin-4-ylphenyl)acetamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is commonly referred to as FMIA and is a synthetic indole derivative.
作用机制
The mechanism of action of FMIA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment.
Biochemical and Physiological Effects:
FMIA has been found to have a low toxicity profile and does not exhibit significant side effects in animal studies. It has been shown to have good oral bioavailability and is rapidly absorbed and distributed in the body. FMIA has also been found to exhibit good stability in various biological fluids, making it a promising candidate for further development as an anticancer drug.
实验室实验的优点和局限性
FMIA has several advantages for lab experiments, including its high potency and selectivity against cancer cells, low toxicity, and good stability in biological fluids. However, its limitations include its high cost of synthesis and limited availability, which may hinder its widespread use in research.
未来方向
There are several future directions for research on FMIA, including:
1. Further studies on its mechanism of action and potential targets in cancer cells.
2. Optimization of its chemical structure to improve its potency and selectivity against cancer cells.
3. Development of new formulations and delivery methods to improve its pharmacokinetic properties.
4. Evaluation of its efficacy in animal models of cancer and clinical trials.
5. Exploration of its potential applications in other diseases, such as neurodegenerative disorders and infectious diseases.
6. Investigation of its potential as a tool for chemical biology research, such as in the study of protein-protein interactions and signaling pathways.
In conclusion, FMIA is a promising compound with potential applications in various fields, particularly in cancer research. Further research is needed to fully understand its mechanism of action and potential as an anticancer drug.
合成方法
FMIA can be synthesized using a multi-step process that involves the reaction of 5-fluoro-2-methylindole with 2-bromo-N-(4-morpholinyl)acetamide in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-bromo-4-(4-morpholinyl)phenylamine to obtain the final product.
科学研究应用
FMIA has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. FMIA has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs.
属性
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(2-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-14-16(17-12-15(22)6-7-18(17)23-14)13-21(26)24-19-4-2-3-5-20(19)25-8-10-27-11-9-25/h2-7,12,23H,8-11,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCNRXHGSRQQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CC(=O)NC3=CC=CC=C3N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643364.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643367.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643380.png)
![1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643383.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643387.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643416.png)

![N-[2-(dimethylamino)ethyl]-2-(6-fluoro-1H-indol-3-yl)acetamide](/img/structure/B6643428.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643434.png)
![6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6643442.png)

![4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine](/img/structure/B6643457.png)
